3'-Methyl-1,2-cyclopentenophenanthrene
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Overview
Description
3’-Methyl-1,2-cyclopentenophenanthrene is an organic compound with the molecular formula C18H16. It is a derivative of phenanthrene, featuring a cyclopentene ring fused to the phenanthrene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Methyl-1,2-cyclopentenophenanthrene can be synthesized through several methods. One common approach involves the preparation from cholesterol, cholic acid, or suitable sapogenins. Another method starts with 2-acetylphenanthrene . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3’-Methyl-1,2-cyclopentenophenanthrene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the specific requirements and available resources.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-1,2-cyclopentenophenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of 3’-Methyl-1,2-cyclopentenophenanthrene.
Scientific Research Applications
3’-Methyl-1,2-cyclopentenophenanthrene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Methyl-1,2-cyclopentenophenanthrene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A parent compound with a similar structure but lacking the cyclopentene ring.
Cholesterol: A precursor in the synthesis of 3’-Methyl-1,2-cyclopentenophenanthrene.
2-Acetylphenanthrene: Another precursor used in the synthesis of the compound.
Uniqueness
3’-Methyl-1,2-cyclopentenophenanthrene is unique due to its fused cyclopentene ring, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
549-38-2 |
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Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
17-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H16/c1-12-6-8-16-14(12)10-11-17-15-5-3-2-4-13(15)7-9-18(16)17/h2-5,7,9-12H,6,8H2,1H3 |
InChI Key |
GRGSXXHCCGOGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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